molecular formula C29H27NO6 B11147383 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11147383
M. Wt: 485.5 g/mol
InChI Key: HGXWQNJVSWEBJS-UHFFFAOYSA-N
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Description

Its structure features a chromeno[2,3-c]pyrrole core substituted with a 4-methoxyphenyl group at position 1, a 2-(3,4-dimethoxyphenyl)ethyl chain at position 2, and a methyl group at position 5. The synthesis of this compound is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as reported in recent studies . This method allows for high diversity in substituents, with yields ranging from 43% to 86% under mild conditions .

The 3,4-dimethoxy and 4-methoxy substituents on the aryl groups likely enhance solubility and electronic interactions, while the methyl group at position 7 may influence steric effects.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO6/c1-17-5-11-22-21(15-17)27(31)25-26(19-7-9-20(33-2)10-8-19)30(29(32)28(25)36-22)14-13-18-6-12-23(34-3)24(16-18)35-4/h5-12,15-16,26H,13-14H2,1-4H3

InChI Key

HGXWQNJVSWEBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxyphenyl ethylamine with 4-methoxybenzaldehyde, followed by cyclization and methylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes, including condensation and cyclization reactions. The chromeno-pyrrole core provides a versatile platform for further functionalization.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antioxidant Activity : Its ability to scavenge free radicals positions it as a potential agent for combating oxidative stress-related diseases.

Medicine

The therapeutic implications of this compound are being explored in various contexts:

  • Cancer Treatment : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest potential applications in treating neurodegenerative diseases.

Industry

In industrial applications, this compound is being investigated for its use in:

  • Advanced Materials : Its unique chemical structure allows for the development of novel materials with specific properties.
  • Coatings and Polymers : The compound's stability and reactivity make it suitable for creating advanced coatings that require durability and resistance to environmental factors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different applications:

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

Research indicated that treatment with this compound led to increased rates of apoptosis in breast cancer cell lines. The study highlighted its ability to activate caspase pathways, which are crucial for programmed cell death.

Case Study 3: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings support its potential use as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. The chromeno-pyrrole structure allows it to participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural Analogs Within the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Class

The target compound is part of a library of 223 derivatives synthesized via the same methodology . Key structural analogs include:

Compound ID R1 (Aryl) R2 (Alkyl) R3 (Position 7) Yield (%) Melting Point (°C) Notable Features
Target Compound 4-Methoxyphenyl 2-(3,4-Dimethoxyphenyl)ethyl Methyl [N/A] [N/A] High methoxy density
4{3–3-6} 4-Ethylphenyl Allyl Methyl 43 235–237 Allyl group for reactivity
4{4–19-7} 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl Methyl 52 195–197 Hydrophilic hydroxyethyl
2-Methyl-1-phenyl Phenyl Methyl [N/A] [N/A] Simplest alkyl variant

Key Observations :

  • Methoxy Substituents: The target compound’s 3,4-dimethoxy and 4-methoxy groups may enhance binding to enzymes like glucokinase compared to non-polar substituents (e.g., ethyl in 4{3–3-6}) .
  • Steric Effects : The 7-methyl group is conserved across analogs, suggesting its role in stabilizing the fused ring system.
  • Synthetic Flexibility : Allyl (4{3–3-6}) and hydroxyethyl (4{4–19-7}) groups demonstrate the method’s adaptability for introducing functional handles .
Comparison with Other Fused Heterocycles

Chromeno[2,3-d]pyrimidines ():

  • Core Structure : Pyrimidine instead of pyrrole.
  • Bioactivity : Derivatives exhibit cytotoxicity against A-549 and HT-29 cancer cells, unlike the target compound’s hypothesized enzyme modulation .
  • Synthesis : Requires stepwise hydrazine and carbohydrate reactions, contrasting with the one-pot efficiency of the target’s synthesis .

Furo[3,2-c]pyrano[3,4-e]pyrandiones ():

  • Core Structure: Furopyranopyran with fused oxygen atoms.
  • Substituents : Fluorophenyl groups improve metabolic stability compared to methoxy-rich analogs like the target .
  • Physical Properties : Higher melting points (e.g., 176–178°C for fluorophenyl derivatives) vs. methoxy analogs (195–237°C), suggesting differing crystallinity .

Benzo[a]chromeno[2,3-c]phenazin-1-ones ():

  • Core Structure : Extended phenazine system.
  • Synthesis: Utilizes ionic liquid catalysts for greener conditions, whereas the target’s synthesis prioritizes step economy .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article synthesizes existing research findings to elucidate the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25NO4
  • SMILES Notation : C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC
  • InChIKey : JDRVKQMWEBWPJU-FYWRMAATSA-N

Biological Activity Overview

The biological activities of compounds in the chromeno-pyrrole class have been explored in various studies. Notably, this compound exhibits several promising pharmacological properties:

Antioxidant Activity

Research indicates that chromeno-pyrroles demonstrate significant antioxidant effects. A study on related compounds revealed that they can effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests potential applications in conditions characterized by oxidative damage .

Antiviral Activity

Compounds similar to 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown inhibitory effects against viral proteases, including the main protease of SARS-CoV-2. Such interactions may provide a pathway for developing antiviral agents targeting COVID-19 and other viral infections .

Anticancer Potential

Several studies have investigated the anticancer properties of chromeno-pyrroles. The compound's structure suggests it may interact with key cellular pathways involved in cancer proliferation and survival. For instance, compounds with similar frameworks have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

Mechanistic Insights

The mechanism of action for these biological activities often involves:

  • Enzyme Inhibition : Compounds can act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : They may modulate receptor activity that is crucial for cell signaling pathways.
  • Gene Expression Regulation : Certain compounds can influence gene expression related to oxidative stress response and apoptosis.

Case Studies

  • Antioxidant Study : A series of experiments demonstrated that derivatives of chromeno-pyrroles significantly reduced reactive oxygen species (ROS) levels in vitro. The study reported a dose-dependent response with effective concentrations ranging from 10 to 50 µM .
  • Antiviral Activity : In a screening assay against SARS-CoV-2, compounds structurally related to our target demonstrated IC50 values in the low micromolar range, indicating strong antiviral potential .
  • Anticancer Efficacy : A recent study evaluated a series of chromeno-pyrroles against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that several compounds exhibited IC50 values below 20 µM, suggesting significant cytotoxicity against these cancer cells .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Antioxidant10 - 50
Antiviral (SARS-CoV-2)<10
Anticancer (MCF-7)<20

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